molecular formula C20H26N4O2S B2743341 7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione CAS No. 374090-43-4

7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B2743341
CAS No.: 374090-43-4
M. Wt: 386.51
InChI Key: PAVFVQAOQJLZFA-UHFFFAOYSA-N
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Description

7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione is a synthetic compound with the molecular formula C20H26N4O2S It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione typically involves the alkylation of a purine derivative. One common method includes the reaction of 1,3-dimethylxanthine with benzyl chloride and hexylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.

    Substitution: The benzyl and hexylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various halides or organometallic reagents can be employed for substitution reactions, often in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine ring or the benzyl and hexylsulfanyl moieties.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound’s purine structure makes it a candidate for studying interactions with nucleic acids and enzymes involved in DNA and RNA processes.

    Medicine: Its potential biological activity could be explored for developing new pharmaceuticals, particularly those targeting purine-related pathways.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione is not fully understood, but it is believed to interact with molecular targets involved in purine metabolism. The compound may inhibit or modulate the activity of enzymes such as xanthine oxidase or phosphodiesterases, which play roles in the breakdown and regulation of purine nucleotides. These interactions can affect various cellular processes, including signal transduction, energy metabolism, and nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-Benzyl-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-Benzyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

7-Benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds that may have different substituents, such as piperidinyl or piperazinyl groups. The hexylsulfanyl group can influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

374090-43-4

Molecular Formula

C20H26N4O2S

Molecular Weight

386.51

IUPAC Name

7-benzyl-8-hexylsulfanyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H26N4O2S/c1-4-5-6-10-13-27-19-21-17-16(18(25)23(3)20(26)22(17)2)24(19)14-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3

InChI Key

PAVFVQAOQJLZFA-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

solubility

not available

Origin of Product

United States

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